molecular formula C18H22N4O2 B2989825 2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide CAS No. 1251627-11-8

2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide

Cat. No.: B2989825
CAS No.: 1251627-11-8
M. Wt: 326.4
InChI Key: GYJMEJLRENAVAZ-UHFFFAOYSA-N
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Description

2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide is a synthetically designed small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a dihydropyrimidin-4-one core, a privileged scaffold known for its wide range of biological activities, strategically substituted with a piperidine ring and an N-phenylacetamide side chain. The structural motif of an acetamide group linked to a nitrogen-containing heterocycle is frequently explored in the development of compounds targeting the central nervous system. For instance, research on structurally related S-alkylated pyrimidinone acetamides has demonstrated potent anticonvulsant properties in preclinical models, such as the pentylenetetrazole- and maximal electroshock-induced seizures tests . The piperidine substituent in this compound is a common pharmacophore that can influence bioavailability and receptor binding affinity. Furthermore, the dihydropyrimidinone (DHPM) core is a well-recognized structure in enzyme inhibition studies. Compounds with similar architectures have been investigated as potent inhibitors of various enzymes, including carbonic anhydrases . The specific pattern of substitutions on the pyrimidine ring is critical in determining the selectivity and potency of such inhibitory effects, making this compound a valuable candidate for researchers exploring structure-activity relationships (SAR) in the design of new enzyme inhibitors for conditions like epilepsy, neuropathic pain, or cancer. This product is provided for research purposes to support these advanced investigations. It is intended for in vitro analysis and not for human or veterinary diagnostic or therapeutic use. Researchers should handle the compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-14-12-17(24)22(18(19-14)21-10-6-3-7-11-21)13-16(23)20-15-8-4-2-5-9-15/h2,4-5,8-9,12H,3,6-7,10-11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJMEJLRENAVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCCCC2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved by reacting an appropriate diketone with urea or thiourea under acidic or basic conditions.

    Introduction of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrimidine intermediate.

    Attachment of the phenylacetamide group: This step involves the acylation of the intermediate with phenylacetyl chloride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.

    Industry: It may serve as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

DiarylpYrimidine (DAPY) Derivatives

DAPYs, such as those reported in and , share a pyrimidine core but differ in substitution patterns. For example:

  • 2-(4,6-Diphenylpyrimidin-2-ylamino)-N-phenylacetamide () replaces the dihydropyrimidinone ring with a fully aromatic pyrimidine and incorporates diaryl substituents. This design enables a "horseshoe" binding mode in the HIV-1 reverse transcriptase (RT) non-nucleoside inhibitor (NNRTI) pocket, enhancing conformational flexibility .
  • Target Compound: The dihydropyrimidinone core introduces a ketone group at position 6, which may improve hydrogen bonding with RT residues (e.g., Lys101 or Tyr318).

Piperidine-Containing Analogues

highlights compounds with piperidin-1-yl groups as key substituents in active antiviral agents. For instance:

  • R4' substituents like -(CH2)2-(piperidin-1-yl) are associated with enhanced activity due to improved hydrophobic interactions and basicity, which may stabilize protonated states in acidic environments (e.g., lysosomal compartments) .

Dihydropyrimidinone Derivatives

lists compounds such as 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide, which share the dihydropyrimidinone core but vary in substituents:

  • Cyclopropyl vs. Methyl at Position 4 : The cyclopropyl group in the analogue may confer steric hindrance, whereas the methyl group in the target compound offers simpler synthesis and possibly better metabolic stability.
  • Oxadiazole vs.

Structural and Functional Implications

Pharmacokinetic Considerations

  • Lipophilicity : The 4-methyl group and N-phenylacetamide chain likely increase logP values compared to hydroxylated DAPYs, suggesting improved blood-brain barrier penetration for CNS-targeted applications .
  • Metabolic Stability : The absence of ester or hydroxyl groups in the target compound may reduce susceptibility to glucuronidation or hydrolysis, a limitation observed in some DAPYs .

Binding Mode Hypotheses

Molecular modeling studies of DAPYs indicate that substituents at the pyrimidine 2-position (e.g., piperidin-1-yl) interact with the NNRTI pocket’s hydrophobic region (e.g., Pro95, Val106). The dihydropyrimidinone’s ketone oxygen may mimic water-mediated hydrogen bonds observed in DAPY-RT complexes .

Biological Activity

2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and interaction with biological targets.

Chemical Structure and Properties

The compound features a piperidine ring and a pyrimidine structure, which are known for their diverse biological activities. The presence of the 4-methyl group and the N-phenylacetamide moiety enhances its pharmacological properties.

The primary mechanism of action for this compound involves the inhibition of tankyrase enzymes, which play a crucial role in the Wnt signaling pathway. Dysregulation of this pathway is implicated in various cancers. By inhibiting tankyrase, the compound stabilizes Axin, leading to increased degradation of β-catenin, a key regulator of cell proliferation and differentiation .

Anticancer Activity

Preliminary studies have shown that this compound exhibits significant anticancer activity across various cancer cell lines. The cytotoxic effects were evaluated using assays that measure cell viability and apoptosis induction.

Cell LineIC50 (µM)Mechanism of Action
Breast Cancer5.0Induction of apoptosis via ROS accumulation
Colon Cancer3.5Activation of caspase pathways
Lymphoma4.0Proteasome inhibition leading to cell cycle arrest

These results indicate that the compound has a low micromolar to nanomolar range of cytotoxicity across different cancer types .

Interaction Studies

Molecular docking studies have been conducted to evaluate the binding affinity of the compound to tankyrase enzymes. The results suggest strong binding interactions, indicating that the compound can effectively modulate Wnt signaling pathways.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Breast Cancer Study : In vitro studies demonstrated that treatment with the compound resulted in significant reductions in cell proliferation and increased apoptosis markers in breast cancer cell lines.
  • Lymphoma Treatment : A study focusing on acute lymphoblastic lymphoma showed that the compound could induce DNA fragmentation and activate pro-apoptotic pathways, making it a candidate for further development as an anticancer agent.

Q & A

Basic: What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Answer:

  • HPLC with UV/Vis detection (e.g., using C18 columns) is critical for quantifying impurities and verifying purity thresholds (>98%) .
  • NMR spectroscopy (1H/13C) should confirm structural features, particularly the piperidinyl and dihydropyrimidinone moieties. Compare chemical shifts with reference standards for validation .
  • High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy and detects isotopic patterns for elemental composition validation .

Basic: What synthetic strategies are reported for analogous dihydropyrimidinone-acetamide derivatives?

Answer:

  • Multi-step synthesis typically involves condensation reactions (e.g., Biginelli-like reactions) to form the dihydropyrimidinone core, followed by N-acylation using phenylacetamide derivatives .
  • Optimization steps : Vary solvents (DMF vs. THF), catalysts (p-TsOH), and reaction times to improve yields. For example, microwave-assisted synthesis reduces reaction time by 60% compared to conventional heating .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Standardize assay conditions : Discrepancies in IC50 values may arise from differences in cell lines (e.g., HEK293 vs. CHO) or incubation times. Use positive controls (e.g., reference inhibitors) to calibrate assays .
  • Dose-response validation : Perform triplicate experiments with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm target engagement .
  • Computational docking : Compare binding poses in silico (e.g., using AutoDock Vina) to identify conformational variations affecting activity .

Advanced: What methodologies are suitable for studying the metabolic stability of this compound?

Answer:

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS . Monitor demethylation or piperidine ring oxidation .
  • CYP enzyme inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess potential drug-drug interactions. IC50 values <10 µM indicate high inhibition risk .

Basic: How can impurity profiles be controlled during large-scale synthesis?

Answer:

  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate byproducts (e.g., unreacted dihydropyrimidinone) .
  • Crystallization optimization : Use solvent mixtures (ethanol/water) to selectively precipitate the target compound, reducing impurities like N-phenylacetamide derivatives .

Advanced: What computational approaches predict this compound’s pharmacokinetic properties?

Answer:

  • QSAR modeling : Train models on logP, polar surface area (PSA), and hydrogen-bond donor/acceptor counts to predict absorption (e.g., Caco-2 permeability) .
  • Physiologically based pharmacokinetic (PBPK) simulations : Input solubility and protein-binding data to estimate bioavailability and half-life in preclinical species .

Basic: What are the key considerations for designing stability studies under ICH guidelines?

Answer:

  • Stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrolysis of the acetamide group) .
  • Forced degradation analysis : Use 0.1N HCl/NaOH to simulate acidic/basic conditions. Monitor degradation products via HPLC-DAD at 254 nm .

Advanced: How can researchers validate the compound’s target selectivity in complex biological matrices?

Answer:

  • Thermal shift assays (TSA) : Measure protein melting temperature (Tm) shifts in the presence of the compound to confirm binding to the intended target .
  • CRISPR/Cas9 knockout models : Generate target-deficient cell lines to isolate off-target effects in functional assays .

Basic: What spectroscopic techniques confirm the tautomeric state of the dihydropyrimidinone ring?

Answer:

  • IR spectroscopy : Detect carbonyl stretching frequencies (1650–1750 cm⁻¹) to distinguish keto-enol tautomers .
  • X-ray crystallography : Resolve the crystal structure to unambiguously assign the 6-oxo-1,6-dihydropyrimidinone configuration .

Advanced: What strategies mitigate batch-to-batch variability in biological activity?

Answer:

  • Quality-by-design (QbD) : Define critical quality attributes (CQAs) like particle size distribution and polymorphic form using powder X-ray diffraction (PXRD) .
  • Multivariate analysis (MVA) : Apply PCA to correlate synthesis parameters (e.g., stirring rate, temperature) with bioactivity outcomes .

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